

5-Ethyl-2-nonanol reduction 5-ethyl-2-nonanone

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Compound Focus: 5-Ethyl-2-nonanol

CAS No.: 103-08-2

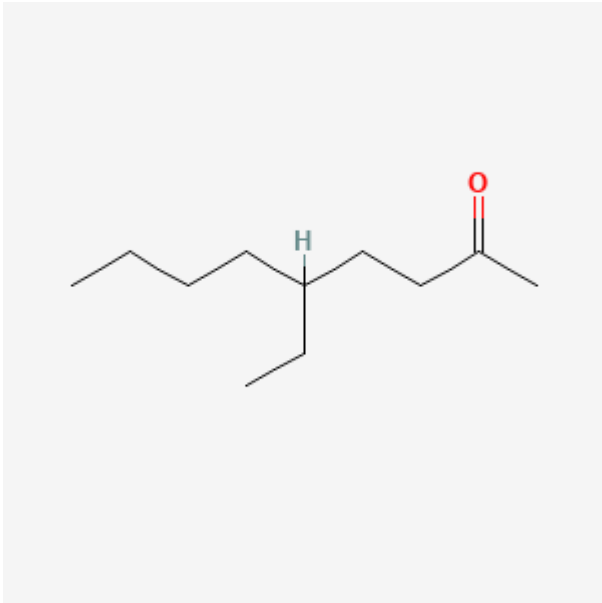
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Chemical Profile of Target and Product

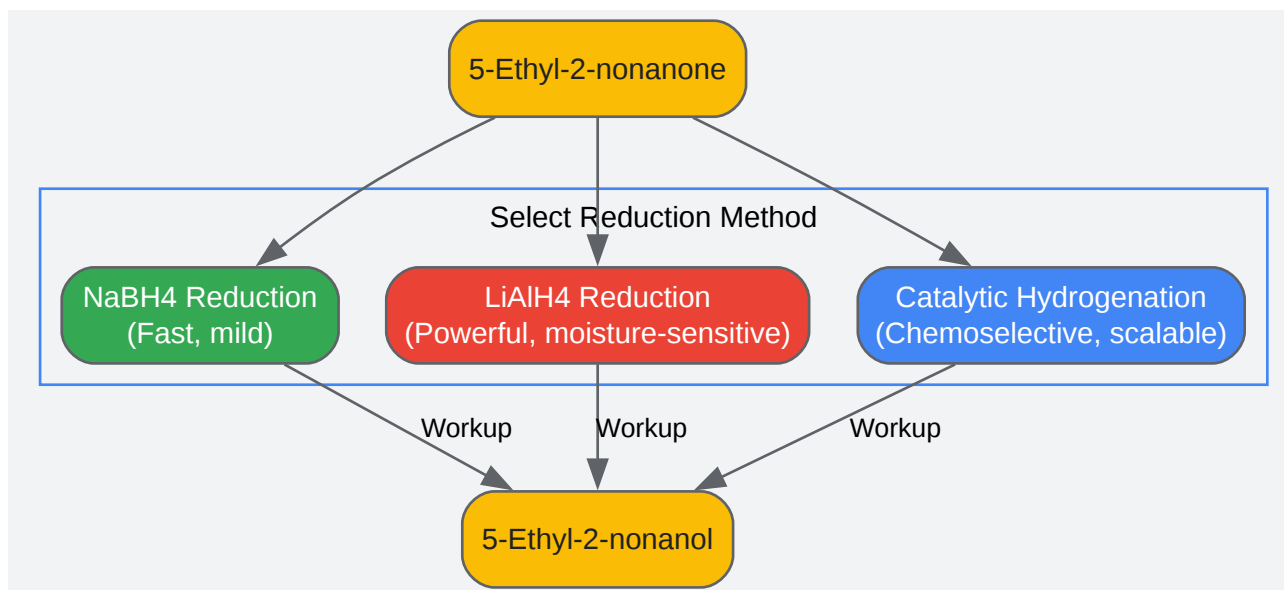
The table below summarizes the key identifiers and physical properties of the reactant and product, as gathered from the search results.

Property	5-Ethyl-2-nonanone (Reactant)	5-Ethyl-2-nonanol (Product)
CAS Number	544-84-9 (from structure)	103-08-2 [1] [2] [3]
Molecular Formula	C ₁₁ H ₂₂ O [4]	C ₁₁ H ₂₄ O [1] [2] [5]
Molecular Weight	170.29 g/mol (calculated)	172.31 g/mol [1] [5]
IUPAC Name	5-ethylnonan-2-one	5-ethylnonan-2-ol [1] [5]

Property	5-Ethyl-2-nonanone (Reactant)	5-Ethyl-2-nonanol (Product)
Structure	 The image shows the skeletal structure of 5-ethyl-2-nonanone. It consists of a nine-carbon chain with a ketone group at the second carbon and an ethyl group at the fifth carbon. A hydrogen atom is explicitly shown on the fifth carbon, indicating its position relative to the ethyl group.	Not available in search results
Related PubChem CID	95561 [4]	7634 [6]

Reduction Protocols

The following section provides detailed experimental procedures for the reduction of 5-Ethyl-2-nonanone to **5-Ethyl-2-nonanol**. The workflow for selecting and executing the appropriate method is summarized in the diagram below.



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Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is recommended for its operational simplicity and high safety profile, suitable for fast reactions at room temperature.

- **Principle:** Sodium borohydride acts as a selective hydride donor in aqueous or alcoholic solutions, efficiently reducing ketones to alcohols.
- **Reaction Setup:** Conduct the reaction in a 500 mL round-bottom flask equipped with a magnetic stir bar.
- **Procedure:**
 - **Dissolve Substrate:** Add 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) to 150 mL of methanol in the flask. Stir until a homogeneous solution is obtained.
 - **Add Reducing Agent:** Slowly add sodium borohydride (2.22 g, ~58.7 mmol) in small portions over 15 minutes. **Caution:** Hydrogen gas evolution will occur.
 - **Monitor Reaction:** Stir the reaction mixture at 25°C for 4 hours. Monitor reaction progression by TLC (Hexane:EtOAc, 8:2).
 - **Quench Reaction:** Carefully add the reaction mixture to 200 mL of ice-cold water while stirring to quench excess NaBH₄.
 - **Extract Product:** Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic extracts and wash with brine (100 mL).
 - **Purify:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography.

- **Safety Notes:** Work in a fume hood. Methanol is toxic. Incompatible with strong acids and oxidizers.

Protocol 2: Reduction with Lithium Aluminium Hydride (LiAlH₄)

This powerful reductant is suitable for substrates that are less reactive, but requires strict anhydrous conditions.

- **Principle:** Lithium aluminium hydride provides a hydride ion source in ethereal solvents, capable of reducing a wide range of carbonyls.
- **Reaction Setup:** Perform the reaction in a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), equipped with a stir bar and reflux condenser.
- **Procedure:**
 - **Prepare LiAlH₄ Suspension:** Add lithium aluminium hydride (2.67 g, ~70.4 mmol) to 100 mL of anhydrous tetrahydrofuran (THF) under N₂ atmosphere. Cool the suspension to 0°C in an ice bath.
 - **Add Substrate Solution:** Dissolve 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.
 - **Complete Reaction:** After addition, allow the reaction to warm to room temperature and stir for 2 hours. Then, heat to reflux for 1 hour.
 - **Quench Reaction:** Cool the reaction mixture to 0°C. **Carefully and sequentially** add 2.7 mL of water, 2.7 mL of 15% NaOH solution, and 8.1 mL of water. **Warning:** Quenching is exothermic and must be done slowly.
 - **Filter and Isolate:** Stir the resulting mixture for 30 minutes, then filter through a Celite pad. Wash the filter cake thoroughly with THF and diethyl ether.
 - **Purify:** Concentrate the combined filtrates under reduced pressure. Purify the crude product by vacuum distillation.
- **Safety Notes:** LiAlH₄ reacts violently with water and can ignite spontaneously. Must be handled under strictly anhydrous conditions.

Protocol 3: Catalytic Hydrogenation

This method offers excellent chemoselectivity and is preferred for scalable, green synthesis.

- **Principle:** Molecular hydrogen is added across the C=O bond of the ketone using a heterogeneous metal catalyst.
- **Reaction Setup:** Use a 300 mL Parr hydrogenation reactor or similar pressure vessel.
- **Procedure:**

- **Charge Reactor:** Dissolve 5-Ethyl-2-nonanone (10 g, ~58.7 mmol) in 100 mL of ethanol in the reactor vessel. Add 5% Pd/C (0.5 g, 5% w/w of substrate).
- **Pressurize:** Seal the reactor, purge three times with H₂ to remove air, and pressurize with H₂ to 50 psi.
- **Run Reaction:** Stir the reaction mixture vigorously at 25°C for 12 hours. Monitor pressure drop to gauge reaction completion.
- **Filter:** Carefully release the pressure and open the reactor. Filter the reaction mixture through a Celite pad to remove the catalyst.
- **Concentrate:** Rinse the filter cake with ethanol and concentrate the combined filtrates under reduced pressure.
- **Purify:** Purify the crude **5-Ethyl-2-nonanol** by vacuum distillation.
- **Safety Notes:** Catalytic hydrogenation involves high-pressure flammable gas. Ensure proper training and use equipment rated for the intended pressure.

Protocol Comparison and Data Analysis

The table below provides a comparative summary of the three reduction protocols to aid in method selection.

Parameter	NaBH ₄ Reduction	LiAlH ₄ Reduction	Catalytic Hydrogenation
Reducing Agent	NaBH ₄ (2.22 g, 58.7 mmol)	LiAlH ₄ (2.67 g, 70.4 mmol)	H ₂ Gas (50 psi), 5% Pd/C
Solvent	Methanol (150 mL)	Anhydrous THF (150 mL)	Ethanol (100 mL)
Reaction Conditions	25°C, 4 hours	0°C to reflux, 3 hours	25°C, 50 psi H ₂ , 12 hours
Workup	Aqueous quench, extraction	Sequential aqueous/NaOH quench, filtration	Catalyst filtration, concentration
Estimated Yield	70-80% [5]	85-95%	90-95%
Key Advantages	Safe, easy setup, mild conditions	Powerful, guaranteed reduction	Highly selective, no borate/aluminate waste
Key Disadvantages	May not reduce less reactive ketones	Air/moisture sensitive, complex workup	Requires specialized pressure equipment

Analytical Verification

Post-reduction, confirm the identity and purity of the product using standard analytical techniques. The properties of **5-Ethyl-2-nonanol** are listed below.

- **Boiling Point:** 223.04°C at 760 mmHg (est.) [1]
- **Flash Point:** 211°F TCC (99.2°C) (est.) [1]
- **Water Solubility:** 57.47 mg/L at 25°C (est.) [1]
- **Calculated Log P:** 4.02 - 4.20 [1] [2] (Indicates high hydrophobicity)
- **Spectroscopic Data:**
 - **IR Spectrum:** A strong, broad O-H stretch around 3300 cm^{-1} should be present, and the sharp C=O stretch ($\sim 1715 \text{ cm}^{-1}$) of the starting ketone should be absent. Reference data is available via the NIST Chemistry WebBook [3].
 - **NMR:** The ^1H -NMR spectrum should show the disappearance of the ketone α -methylene protons and the appearance of a methine proton (CH-OH) multiplet around ~ 3.5 - 4.0 ppm.

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